2-Chloro-5-(propan-2-yl)benzene-1-sulfonamide
CAS No.: 1195310-17-8
Cat. No.: VC4582510
Molecular Formula: C9H12ClNO2S
Molecular Weight: 233.71
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1195310-17-8 |
|---|---|
| Molecular Formula | C9H12ClNO2S |
| Molecular Weight | 233.71 |
| IUPAC Name | 2-chloro-5-propan-2-ylbenzenesulfonamide |
| Standard InChI | InChI=1S/C9H12ClNO2S/c1-6(2)7-3-4-8(10)9(5-7)14(11,12)13/h3-6H,1-2H3,(H2,11,12,13) |
| Standard InChI Key | JAYROQDHVIWHLI-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC(=C(C=C1)Cl)S(=O)(=O)N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure consists of a benzene ring with three substituents:
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A chlorine atom at the ortho position (C2)
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An isopropyl group () at the meta position (C5)
The SMILES notation O=S(C1=CC(C(C)C)=CC=C1Cl)(N)=O confirms this arrangement, while the InChIKey FODYZJCRHYWTTJ-UHFFFAOYSA-N provides a unique identifier for its stereochemical and isomeric properties .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| SMILES | O=S(C1=CC(C(C)C)=CC=C1Cl)(N)=O | |
| InChIKey | FODYZJCRHYWTTJ-UHFFFAOYSA-N | |
| Calculated Molecular Weight | 232.5 g/mol | |
| Reported Molecular Weight | 247.70 g/mol |
A notable discrepancy exists between the calculated (232.5 g/mol) and reported (247.70 g/mol) molecular weights, suggesting potential errors in experimental data or typographical inaccuracies in commercial listings . Independent verification through mass spectrometry is recommended.
Spectroscopic Profiles
Although direct spectral data for 2-chloro-5-(propan-2-yl)benzene-1-sulfonamide are unavailable, analogous sulfonamides exhibit:
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IR Spectroscopy: Strong absorption bands at 3373–3273 cm (N–H stretch) and 1320–1160 cm (S=O asymmetric/symmetric stretches) .
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NMR: Characteristic downfield shifts for sulfonamide protons ( 7.5–8.5 ppm in -NMR) and quaternary carbons adjacent to sulfur ( 140–150 ppm in -NMR) .
Synthesis and Manufacturing
Chlorosulfonation-Amidation Route
The most plausible synthesis involves two steps:
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Chlorosulfonation: Reacting 2-chloro-5-isopropylbenzene with chlorosulfonic acid () at 0–5°C to form 2-chloro-5-(propan-2-yl)benzene-1-sulfonyl chloride .
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Amidation: Treating the sulfonyl chloride with ammonia gas () in dichloromethane () or dimethyl sulfoxide () to yield the sulfonamide .
Table 2: Reaction Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Chlorosulfonation | , 0°C, 2–4 hrs | 60–70% | |
| Amidation | , , rt, 12 hrs | 85–90% |
Alternative Pathways
Physicochemical Properties
Collision Cross Sections (CCS)
Ion mobility spectrometry predictions for the precursor sulfonyl chloride (CID 112756558) reveal adduct-specific CCS values, which correlate with the sulfonamide’s gas-phase behavior :
Table 3: Predicted CCS for Sulfonyl Chloride Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H] | 252.98514 | 152.6 |
| [M+Na] | 274.96708 | 166.3 |
| [M-H] | 250.97058 | 153.7 |
Solubility and Stability
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Solubility: Limited data suggest moderate solubility in polar aprotic solvents (, ) but poor aqueous solubility (<1 mg/mL at 25°C) .
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Stability: Sulfonamides generally degrade under strong acids/bases via hydrolysis of the sulfonamide bond. Storage at −20°C in inert atmospheres is recommended .
Pharmacological Applications
Antimicrobial Activity
Sulfonamides inhibit dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis. While direct evidence for this compound is lacking, structural analogs exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .
Fluorescent Probes
The rigid aromatic system and sulfonamide moiety enable applications in bioimaging. Derivatives with similar structures show emission maxima at 450–550 nm, suitable for cellular tracking .
Analytical Profiling Challenges
The absence of experimental spectral data complicates characterization. Researchers must rely on:
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High-Resolution Mass Spectrometry (HRMS): To resolve molecular weight discrepancies .
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X-ray Crystallography: For definitive stereochemical assignment, though crystallization may prove challenging due to the isopropyl group’s steric bulk .
Future Directions
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